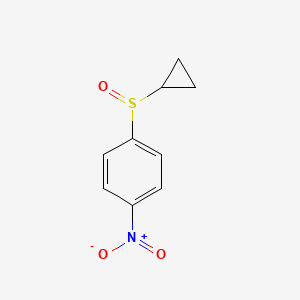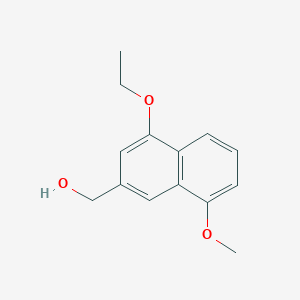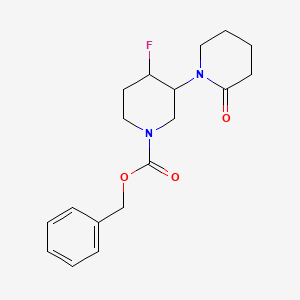![molecular formula C16H25NOSi B8592733 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 101079-48-5](/img/structure/B8592733.png)
1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Descripción general
Descripción
1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis.
Métodos De Preparación
The synthesis of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves several steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield a formylated intermediate.
Reduction: The formyl group is reduced using sodium borohydride in methanol to obtain an alcohol.
Análisis De Reacciones Químicas
1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Deprotection: The tert-butyl(dimethyl)silyl group can be removed using tetra-n-butylammonium fluoride in tetrahydrofuran.
Aplicaciones Científicas De Investigación
1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- has several applications in scientific research:
Biology: Indole derivatives are known for their anticancer, anti-inflammatory, and antipsychotic activities.
Medicine: The compound is used in the development of pharmaceuticals due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to biological effects such as inhibition of 5-lipoxygenase, which is involved in inflammatory processes . The tert-butyl(dimethyl)silyl group provides stability and protection during synthetic transformations.
Comparación Con Compuestos Similares
Similar compounds to 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- include:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl(dimethyl)silyl group and is used as a precursor to biologically active natural products.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound is used in synthetic glycobiology and can act as both an aldol donor and acceptor.
tert-Butyldimethylsilanol: This compound is used as a protecting group in organic synthesis and has similar stability properties.
The uniqueness of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- lies in its specific structure, which combines the indole core with a tert-butyl(dimethyl)silyl protecting group, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
101079-48-5 |
|---|---|
Fórmula molecular |
C16H25NOSi |
Peso molecular |
275.46 g/mol |
Nombre IUPAC |
tert-butyl-[2-(1H-indol-3-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C16H25NOSi/c1-16(2,3)19(4,5)18-11-10-13-12-17-15-9-7-6-8-14(13)15/h6-9,12,17H,10-11H2,1-5H3 |
Clave InChI |
SXGCXXIWQAHVNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B8592651.png)







![2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester](/img/structure/B8592713.png)




![ethyl 4-[2-(1H-imidazol-1-yl)acetamido]benzoate](/img/structure/B8592741.png)
